![molecular formula C15H16N2O2S B5558136 2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)
2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the family of tetrahydroisoquinolines, a class of heterocyclic compounds known for their complex molecular structures and diverse chemical and pharmacological properties.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves the use of carbon-11 and fluorine-18 labels, as seen in the synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, designed for positron emission tomography (PET) imaging of brain diseases (Gao et al., 2006). Synthesis methods may also involve various cyclization and condensation reactions, as demonstrated in other related tetrahydroisoquinoline compounds (Dzhavakhishvili et al., 2008).
Molecular Structure Analysis
Tetrahydroisoquinoline derivatives exhibit diverse molecular structures. For example, the crystal structure of certain derivatives shows that the tetrahydroisoquinoline unit adopts a half-chair conformation, and the dihedral angle between the thiazole ring and the adjacent phenyl ring is significant, indicating a complex spatial arrangement (Pawar et al., 2011).
Chemical Reactions and Properties
The tetrahydroisoquinoline derivatives participate in various chemical reactions, including cyclization and dehydrogenation processes, as observed in the synthesis of pyrazolo[3,4-c]isoquinoline derivatives (Bogza et al., 2005). Their complex structures enable a wide range of chemical transformations, making them versatile in synthetic chemistry.
Physical Properties Analysis
The physical properties of these compounds can vary significantly depending on their specific molecular arrangements. For example, crystalline structures and melting points can differ based on the conformation and substitution patterns in the isoquinoline core (Rozwadowska et al., 2002).
Chemical Properties Analysis
Tetrahydroisoquinoline derivatives exhibit a range of chemical properties, including the ability to form complexes with metals and participate in various organic reactions. Their reactivity is influenced by the presence of functional groups like thiazole and isoquinoline rings (Sokol et al., 2003).
科学的研究の応用
Synthesis and Characterization
- A study by Elkholy and Morsy (2006) explored the synthesis of related tetrahydroquinoline derivatives, emphasizing the importance of these compounds in pharmaceutical research (Elkholy & Morsy, 2006).
- Berber (2022) investigated the synthesis of thiazole compounds under various conditions, highlighting the significance of reaction media in organic synthesis and pharmaceutical research (Berber, 2022).
Pharmacological Applications
- Fang et al. (2016) reported the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for potential anticancer applications (Fang et al., 2016).
- Gao et al. (2006) designed and synthesized new compounds as potential positron emission tomography AMPA receptor ligands for imaging brain diseases (Gao et al., 2006).
Antimicrobial and Antifungal Activities
- El-Sonbati et al. (2016) synthesized Schiff base supramolecular complexes with metal salts, examining their antimicrobial and antifungal properties (El-Sonbati et al., 2016).
- Surikova et al. (2011) synthesized derivatives of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline with antifungal activity (Surikova et al., 2011).
Crystallography and Structural Analysis
- Malinovskii et al. (2000) determined the crystal structure of a related 1,3,4-thiazole compound, underlining the importance of crystallography in understanding the molecular structure (Malinovskii et al., 2000).
- Sokol et al. (2011) studied the crystal structure of a complex formed by (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone with copper and cobalt chlorides, emphasizing the role of crystallography in understanding complex formation (Sokol et al., 2011).
Catalysis and Chemical Reactions
- Chakraborty et al. (2015) highlighted the use of a nickel complex in catalyzing both the dehydrogenation of alcohols and hydrogenation of carbonyl compounds, showcasing the versatility of such compounds in catalysis (Chakraborty et al., 2015).
- Roydhouse and Walton (2007) discussed the rearrangement of a [(Bromophenyl)butyryl]oxazolidinone to form a tetracyclic isoquinoline derivative, a process important in synthetic chemistry (Roydhouse & Walton, 2007).
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-14(20-10(2)16-9)15(19)17-7-11-5-3-4-6-12(11)13(18)8-17/h3-6,13,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAWZZZGLZXXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)
![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)
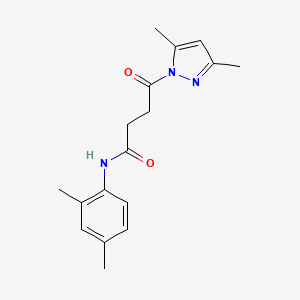

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)
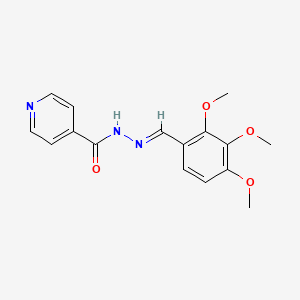
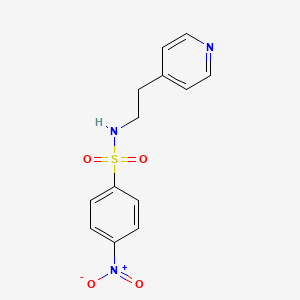
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)
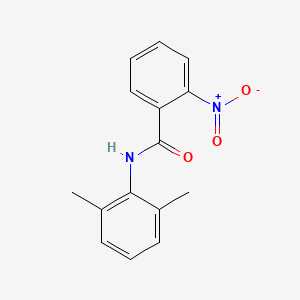
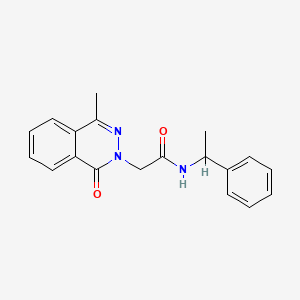
![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)